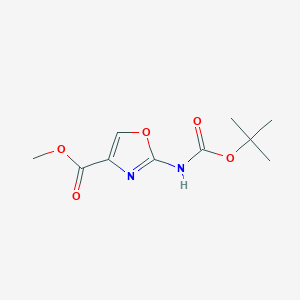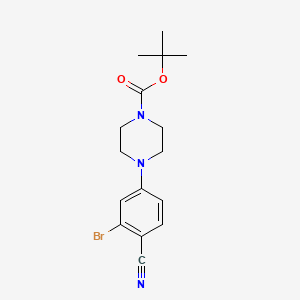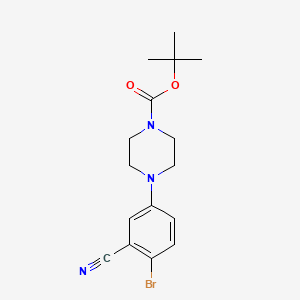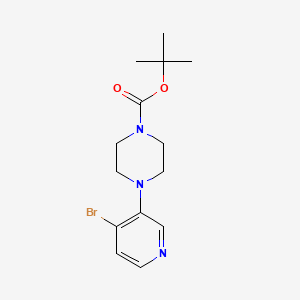
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester
Vue d'ensemble
Description
“2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the IUPAC name methyl 4-((tert-butoxycarbonyl)amino)oxazole-2-carboxylate . It has a molecular weight of 242.23 .
Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 242.23 .Applications De Recherche Scientifique
Synthesis and Transformations
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester is instrumental in the synthesis and transformation of various chemical compounds. For instance, it serves as a chiral unit in the synthesis of novel cyclic depsipeptides like Lyngbyabellin A, showing moderate cytotoxicity against specific cells. The chiral thiazole unit derived from this compound exhibits high enantiomeric excess, indicating its potential in synthesizing optically pure compounds (Wang et al., 2013).
Methodology Development
Considerable research has focused on developing methodologies for synthesizing and modifying this compound. For example, a practical synthesis methodology for dipeptido-mimetics used in inhibiting specific enzymes was developed, demonstrating the compound's relevance in creating biologically active molecules (Lauffer & Mullican, 2002). Similarly, a selective directed hydrogenation method was established to yield single diastereomers of related compounds, emphasizing the compound's role in stereoselective synthesis (Smith et al., 2001).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of structurally complex molecules. A notable example is its role in synthesizing methyl esters with high optical purity via Pd–catalyzed amide coupling, which is crucial for constructing macrocyclic azole peptides and studying their properties (Magata et al., 2017).
Structural Characterization
Structural characterization and theoretical studies have been conducted on derivatives of this compound to understand its conformation and chemical behavior in different states. For example, studies have examined its crystalline state structure and compared it with gas phase calculations, providing insights into its chemical and physical properties (Ejsmont et al., 2007).
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-8-11-6(5-16-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNJXVRLFAGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)



![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)



![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)